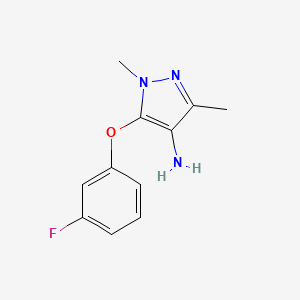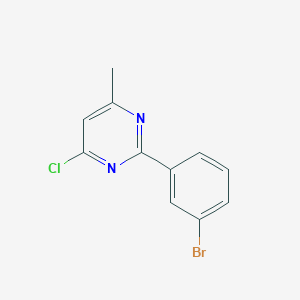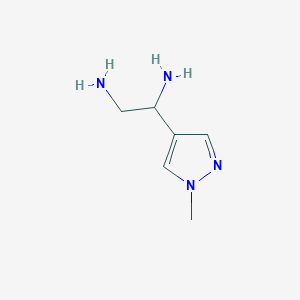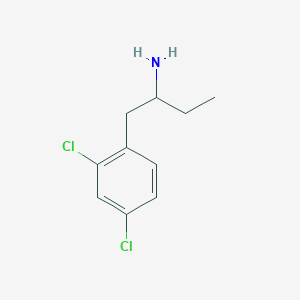
1-(2,4-Dichlorophenyl)butan-2-amine
Overview
Description
1-(2,4-Dichlorophenyl)butan-2-amine is a chemical compound with the molecular formula C10H13Cl2N . It has a molecular weight of 218.13 . The compound is a pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of 1-(2,4-Dichlorophenyl)butan-2-amine can be achieved through various methods. One such method involves the addition of 4-fluoro-phenyl boroxine to 4-chloro-1-(2,4-dichloro phenyl)butan-1-one using the Rh/(R, R, R, R)-WingPhos L 21 . This method has excellent functional group compatibility .Molecular Structure Analysis
The InChI code for 1-(2,4-Dichlorophenyl)butan-2-amine is 1S/C10H13Cl2N/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6,9H,2,5,13H2,1H3 . The InChI key is MXSWGTIGKBARQA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(2,4-Dichlorophenyl)butan-2-amine is a pale-yellow to yellow-brown liquid . It has a molecular weight of 218.13 and a molecular formula of C10H13Cl2N .Scientific Research Applications
Environmental Impact and Analytical Methods
The assessment of organochlorine compounds, including chlorophenols, highlights their moderate to considerable toxic effects on mammalian and aquatic life, with their persistence in the environment being variable depending on the presence of adapted microflora capable of biodegrading these compounds. Chlorophenols have been identified for their strong organoleptic effects, suggesting their significant impact on water quality and aquatic ecosystems (K. Krijgsheld & A. D. Gen, 1986).
Research on 2,4-D herbicide, a chlorophenoxy compound, emphasizes its widespread use in agriculture and the resulting environmental exposure. Studies have advanced rapidly in toxicology and mutagenicity, indicating a need for future research focused on molecular biology and the assessment of exposure in human or other vertebrate bioindicators (Natana Raquel Zuanazzi, N. C. Ghisi, & E. C. Oliveira, 2020).
Biomedical Applications
The development of adhesive materials inspired by mussel adhesive proteins, particularly focusing on catechol-conjugated chitosan, shows promise for biomedical applications. The conjugation of catechol onto chitosan enhances its solubility and mimics the wet-resistant adhesion of mussels, indicating potential uses in wound healing, tissue sealants, and hemostatic materials (J. Ryu, Seonki Hong, & Haeshin Lee, 2015).
Chitosan, due to its unique properties including the presence of primary amino groups, has been explored for the removal of particulate and dissolved contaminants, highlighting its application in environmental remediation and potentially in medical devices for adsorbing harmful substances from biological systems (E. Guibal, Maurice Van Vooren, B. Dempsey, & J. Roussy, 2006).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6,9H,2,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSWGTIGKBARQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)butan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



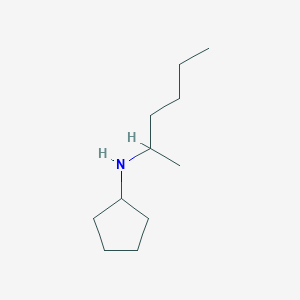
amine](/img/structure/B1461258.png)
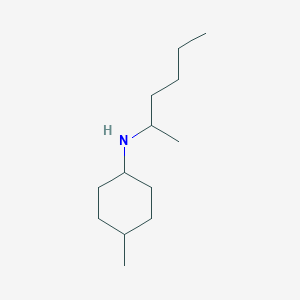

![1-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1461264.png)

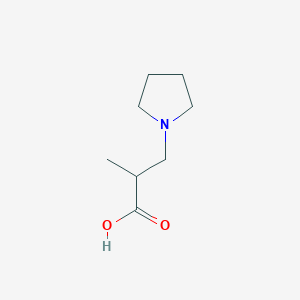
![3-[(2-Ethoxyethoxy)methyl]-2-methylaniline](/img/structure/B1461268.png)
